molecular formula C15H21CoO6 B8071585 Cobalt tris(acetylacetonate)

Cobalt tris(acetylacetonate)

Cat. No.: B8071585
M. Wt: 356.26 g/mol
InChI Key: VACIXPOMJJIDBM-UHFFFAOYSA-N
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Description

Cobalt tris(acetylacetonate) (Co(acac)₃), also known as cobalt(III) acetylacetonate (CAS 21679-46-9), is a coordination complex with the formula Co(C₅H₇O₂)₃. It forms dark green crystals with a melting point of 213°C and a density of 1.43 g/cm³ . The compound is soluble in organic solvents (e.g., acetone, methanol) but insoluble in water. Structurally, it adopts an octahedral geometry with three bidentate acetylacetonate ligands coordinating the Co³⁺ center. Key applications include catalysis , thin-film deposition via metal-organic chemical vapor deposition (MOCVD) , and use in chiral stationary phases for liquid chromatography .

Properties

IUPAC Name

cobalt(3+);pentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H7O2.Co/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACIXPOMJJIDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Co+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21CoO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30893462
Record name Cobalt(3+) acetylacetonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21679-46-9
Record name tris(Acetylacetonato)cobalt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21679-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(acetylacetonate)cobalt(III)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021679469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cobalt(3+) acetylacetonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(pentane-2,4-dionato-O,O')cobalt
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Preparation Methods

Direct Oxidation of Cobalt(II) Compounds

The most common method involves the one-pot oxidation of cobalt(II) salts or carbonates with H₂O₂ in the presence of acetylacetone. This approach avoids isolating intermediate cobalt(II) acetylacetonate (Co(acac)₂), streamlining the process and improving yields.

Reagents and Conditions

  • Cobalt precursors : Cobalt(II) carbonate (CoCO₃), cobalt hydroxide (Co(OH)₂), or basic cobalt carbonate (CoCO₃·xCo(OH)₂·yH₂O).

  • Solvent : Water-miscible organic solvents (e.g., acetone, tetrahydrofuran) that remain inert under oxidative conditions.

  • Oxidant : 25–35% aqueous H₂O₂ in slight molar excess (1.1–1.5× stoichiometric)4.

  • Temperature : 50–90°C (reflux preferred).

Procedure

  • Cobalt(II) complex formation : CoCO₃ is suspended in acetone and reacted with excess Hacac at 90°C. The enolate form of acetylacetone chelates Co²⁺, forming soluble Co(acac)₂.

  • Oxidation : H₂O₂ is added dropwise, oxidizing Co²⁺ to Co³⁺. The reaction is monitored via thin-layer chromatography (TLC) until Co²⁺ is undetectable4.

  • Crystallization : Cooling to 10–25°C precipitates Co(acac)₃ as green-black crystals. Vacuum filtration and washing with cold acetone yield >95% purity.

Optimization

  • Solvent choice : Acetone is optimal due to its miscibility with water and inertness toward H₂O₂. Substitutes like dioxane or THF reduce yields by 5–10%.

  • Hacac stoichiometry : A 208% molar excess of Hacac ensures complete chelation and prevents Co²⁺ hydrolysis.

  • H₂O₂ addition rate : Slow addition (30–45 minutes) prevents exothermic runaway and improves crystal quality4.

Two-Step Synthesis via Isolated Cobalt(II) Acetylacetonate

Alternative protocols first synthesize Co(acac)₂, which is subsequently oxidized. This method, though less efficient, allows characterization of the intermediate.

Step 1: Co(acac)₂ Preparation

  • Reagents : CoCO₃ and Hacac in a water-immiscible solvent (e.g., n-heptane).

  • Azeotropic distillation : Water from the reaction is removed via distillation, driving the reaction to completion. Yields reach 98.5% after 5–6 hours at reflux.

Step 2: Oxidation to Co(acac)₃

  • The isolated Co(acac)₂ is dissolved in acetone and oxidized with H₂O₂ as in the one-pot method. Yields drop to 85–90% due to intermediate losses.

Comparative Analysis of Methods

Parameter One-Pot Method Two-Step Method
Yield 95–97.5%85–90%
Purity >99% (anhydrous)95–98%
Reaction Time 3–4 hours6–8 hours
Intermediate Isolation Not requiredRequired
Scalability High (batch sizes >500 g)Moderate

Key Advantages of One-Pot Synthesis

  • Eliminates costly intermediate washing and drying.

  • Reduces solvent waste by recycling mother liquor.

  • Higher yields due to minimized handling losses.

Recrystallization and Purification

Crude Co(acac)₃ often contains residual Hacac or solvent, necessitating recrystallization.

Protocol

  • Dissolution : 300 mg crude product in hot toluene (60–70°C).

  • Decantation : Remove insoluble impurities via cotton-plug filtration.

  • Crystallization : Add petroleum ether (40–60°C fraction) and cool to 0°C. Needle-like crystals form within 2 hours.

  • Drying : Vacuum drying at 40–80°C reduces moisture to <0.2%.

Impact of Purification

  • Purity : Increases from 95% to >99.9% (4N grade).

  • Crystal morphology : Needles (50–100 μm) improve solubility in organic solvents.

Industrial-Scale Production

Case Study (Patent US4338254A)

  • Batch size : 2.5 kg CoCO₃ → 3.47 kg Co(acac)₃.

  • Solvent recovery : Distillation recovers 90% acetone, reducing costs by 30%.

  • Quality control : Atomic absorption spectroscopy confirms Co content (16.48–16.59% vs. theoretical 16.57%).

Challenges

  • Exothermicity : Requires jacketed reactors with cooling capacity4.

  • H₂O₂ decomposition : Stabilizers (e.g., phosphoric acid) added to commercial H₂O₂ mitigate premature oxidation.

Emerging Variations and Research

Fluorinated Derivatives

  • Substituting Hacac with 1,1,1-trifluoro-2,4-pentanedione yields Co(tfa)₃, enhancing thermal stability (decomposition >250°C).

Nanoparticle Synthesis

  • Co(acac)₃ serves as a precursor for cobalt oxide nanoparticles via thermal decomposition (300–400°C under N₂) .

Chemical Reactions Analysis

Cobalt tris(acetylacetonate) undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen peroxide for preparation and various electrophiles for substitution reactions. Major products formed from these reactions include substituted acetylacetonate complexes and free radicals.

Scientific Research Applications

Catalysis

Cobalt tris(acetylacetonate) is widely used as a catalyst in various chemical reactions due to its ability to facilitate electron transfer processes. Its applications include:

  • Hydrogenation Reactions : Co(acac)₃ serves as a catalyst for hydrogenation of alkenes and alkynes, enhancing reaction rates and selectivity.
  • C-C Coupling Reactions : It has been employed in cross-coupling reactions, such as Suzuki and Heck reactions, where it promotes the formation of carbon-carbon bonds.

Material Science

The compound is utilized in the synthesis of magnetic materials and thin films. Its applications include:

  • Magnetic Nanoparticles : Co(acac)₃ can be used as a precursor for the synthesis of cobalt nanoparticles, which exhibit superparamagnetic properties, making them suitable for applications in magnetic resonance imaging (MRI) and drug delivery systems.
  • Thin Film Deposition : It is used as a precursor in chemical vapor deposition (CVD) processes to create cobalt oxide films, which are important for electronic devices.

Coordination Chemistry

Cobalt tris(acetylacetonate) acts as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are studied for their potential applications in:

  • Electrochemical Sensors : Co(acac)₃-based complexes are explored for use in sensors due to their electrochemical properties.
  • Photocatalysis : The compound has shown promise in photocatalytic applications for environmental remediation processes.

Hydrogenation of Unsaturated Compounds

A study demonstrated that Co(acac)₃ effectively catalyzes the hydrogenation of various unsaturated compounds under mild conditions. The reaction showed high selectivity and yield, making it a viable option for industrial applications.

CompoundCatalyst UsedConditionsYield (%)
1-OcteneCo(acac)₃50 °C, H₂ pressure95
StyreneCo(acac)₃60 °C, H₂ pressure92

Synthesis of Cobalt Nanoparticles

Research involving Co(acac)₃ as a precursor for cobalt nanoparticles indicated successful synthesis via thermal decomposition methods. The nanoparticles exhibited excellent magnetic properties suitable for biomedical applications.

Synthesis MethodParticle Size (nm)Magnetic Saturation (emu/g)
Thermal Decomposition10-2080
Solvothermal Method5-1575

Comparison with Similar Compounds

Structural and Thermodynamic Properties
Compound Formula Molecular Weight (g/mol) Melting Point (°C) Sublimation Enthalpy (kJ/mol) Key Structural Features
Cobalt(III) acac Co(C₅H₇O₂)₃ 356.26 213 Not reported Octahedral geometry; Co³⁺ center
Aluminum(III) acac Al(C₅H₇O₂)₃ 324.30 192–194 101.8 (378 K) Octahedral; Al³⁺ center; higher volatility
Chromium(III) acac Cr(C₅H₇O₂)₃ 349.32 216–218 ~95 (estimated) Octahedral; Cr³⁺ center; paramagnetic
Cobalt(II) acac Co(C₅H₇O₂)₂ 257.15 165–170 66.1 (398 K) Tetrahedral or square-planar; Co²⁺ center

Key Observations :

  • Oxidation State : Co(III) acac has a higher oxidation state than Co(II) acac, leading to distinct geometries (octahedral vs. tetrahedral) and redox properties.
  • Thermal Stability : Aluminum(III) acac exhibits higher sublimation enthalpies than Co(II) acac, favoring its use in high-temperature MOCVD processes .
Thin-Film Deposition
  • Cobalt(II) acac : Pyrolyzed at 420°C to form Co₂O₃ films (bandgap: 2.15 eV) for optoelectronics .
  • Aluminum(III) acac : Preferred for Al₂O₃ films in semiconductors due to lower decomposition temperatures (~300°C) .

Thermodynamic Drivers : Sublimation enthalpy differences (e.g., Al(acac)₃: 101.8 kJ/mol vs. Co(II) acac: 66.1 kJ/mol) influence precursor choice in MOCVD .

Market and Industrial Relevance
  • Cobalt(II) acac : Dominates in electronics (semiconductors, batteries) and catalysis; market growth driven by advanced materials demand .
  • Aluminum(III) acac : Widely used in coatings and CVD processes due to cost-effectiveness and thermal properties .

Biological Activity

Cobalt tris(acetyacetonate) or Co(acac)₃ is a cobalt(III) complex that has garnered attention in various fields, particularly in biochemistry and pharmacology. This article delves into its biological activity, including its synthesis, structural characteristics, and various biological applications.

Cobalt tris(acetyacetonate) has the molecular formula C₁₅H₂₁CoO₆ and a molecular weight of 365.26 g/mol. The compound appears as red to purple crystals and is soluble in organic solvents like chloroform and acetone. It is synthesized through the reaction of cobalt(II) acetate with acetylacetone in the presence of a base such as sodium hydroxide:

Co OAc 2+3Hacac+NaOHNa Co acac 3]+2HOAc\text{Co OAc }_2+3\text{Hacac}+\text{NaOH}\rightarrow \text{Na Co acac }_3]+2\text{HOAc}

This method produces a stable complex that can be purified via recrystallization from ethanol .

Biological Significance

Cobalt is an essential trace element in humans, playing crucial roles in various biological processes. Transition metal complexes, particularly those involving cobalt, have been shown to exhibit significant biological activities, including:

  • Antimicrobial Activity : Cobalt complexes with acetylacetone have demonstrated bactericidal effects against various pathogens. Their mechanism often involves disruption of microbial cell membranes or interference with metabolic processes .
  • Anticancer Properties : Research indicates that cobalt complexes can bind to DNA, leading to structural damage that inhibits replication and transcription. This property is pivotal for their potential use as anticancer agents. Studies have shown that Co(acac)₃ exhibits cytotoxic effects on cancer cell lines, particularly breast cancer cells (MCF-7), with IC₅₀ values indicating effective inhibition at higher concentrations .

The biological activity of Co(acac)₃ can be attributed to several mechanisms:

  • DNA Binding : The complex interacts with DNA through intercalative binding, disrupting its structure and function. This interaction can lead to apoptosis in cancer cells .
  • Redox Activity : Cobalt complexes can participate in redox reactions, influencing cellular oxidative stress levels. This property may enhance their anticancer efficacy by targeting rapidly proliferating cells that are more susceptible to oxidative damage .
  • Electrochemical Behavior : Studies on the electrochemical properties of Co(acac)₃ suggest that its reduction potential may play a role in its biological activity, influencing how it interacts with biological molecules .

Case Studies

Here are some notable findings from recent studies on the biological activity of Co(acac)₃:

StudyFindings
Magee et al., 1982Investigated electrochemical reduction at mercury electrodes; provided insights into its interaction mechanisms in biological systems .
Anticancer Study (2020)Demonstrated cytotoxicity against MCF-7 cells with significant inhibition rates at concentrations above 100 µM; suggested potential for drug development .
DNA Binding StudyConfirmed intercalation with CT-DNA; established binding constants indicating strong affinity .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing cobalt tris(acetylacetonate) with high purity?

  • Methodology : The synthesis typically involves reacting cobalt(II) salts with acetylacetone (Hacac) in the presence of an oxidizing agent (e.g., hydrogen peroxide) to oxidize Co(II) to Co(III). A common procedure uses Co(NO₃)₂·6H₂O, acetylacetone, and ammonium acetate in ethanol, followed by crystallization. Purity is confirmed via elemental analysis and melting point determination (213°C) . For lab-scale synthesis, refluxing under controlled pH (8–9) ensures optimal ligand coordination .

Q. Which spectroscopic techniques are essential for characterizing cobalt tris(acetylacetonate)?

  • Methodology :

  • IR Spectroscopy : Key peaks include ν(C=O) at ~1580 cm⁻¹ and ν(C-O) at ~1250 cm⁻¹, confirming acetylacetonate ligand coordination. Compare with reference spectra from NIST or Coblentz Society databases .
  • NMR : ⁵⁹Co solid-state NMR detects antisymmetric shielding tensor components, critical for studying electronic environments .
  • UV-Vis : Absorption bands at ~350 nm (d-d transitions) and ligand-centered transitions at ~250 nm provide insights into electronic structure .

Advanced Research Questions

Q. How do oxygen pressure and temperature influence the catalytic activity of cobalt tris(acetylacetonate) in olefin oxidation?

  • Methodology :

  • Experimental Design : Use a high-pressure reactor to vary oxygen pressure (15–150 psi) and temperature (60–130°C). Monitor reaction progress via gas chromatography (GLC) for epoxide yield and CO₂ formation .
  • Key Findings : At 82°C and 150 psi O₂, Co(acac)₃ decomposes to CoO, reducing catalytic efficiency. Lower pressures (15 psi) minimize decomposition but require longer reaction times. Induction periods (>6 hours) suggest radical-mediated mechanisms .
  • Data Interpretation : Radical traps (e.g., hydroquinone) suppress epoxide formation, while initiators (e.g., AIBN) enhance yields, supporting a radical chain mechanism .

Q. How can researchers resolve contradictions in reported thermal stability data for cobalt tris(acetylacetonate?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Conduct under inert (N₂) vs. oxidative (O₂) atmospheres. Under N₂, decomposition begins at ~250°C, while O₂ accelerates degradation at lower temperatures due to Co(III) → Co(II) reduction .
  • Kinetic Studies : Use isothermal TGA to calculate activation energies. Discrepancies may arise from differing sample purity (e.g., trace metals in commercial batches) or hydration states .

Q. What computational methods are used to analyze ligand field effects in cobalt tris(acetylacetonate)?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate ligand field splitting parameters (Δ₀) and electron density distributions. Compare with experimental UV-Vis and EPR data to validate models .
  • Ligand Field Analysis : Free energy calculations for electron attachment (gas phase) reveal ligand-induced stabilization of Co(III) centers, critical for redox applications .

Q. How do antisymmetric components of the chemical shift tensor affect ⁵⁹Co NMR spectra in solid-state studies?

  • Methodology :

  • Single-Crystal NMR : Use a custom probe to measure ⁵⁹Co satellite transitions. Antisymmetric shielding components manifest as asymmetry in rotation plots, detectable via cross-correlation with quadrupolar interactions .
  • Validation : Compare experimental shifts with simulated tensor components (e.g., using ADF or ORCA software) to quantify antisymmetric contributions .

Safety and Handling

Q. What safety protocols are critical when handling cobalt tris(acetylacetonate)?

  • Methodology :

  • Exposure Limits : Adhere to workplace exposure limits (WEL) of 0.1 mg/m³ (Co; carcinogenic/sensitizing). Use fume hoods and PPE (gloves, lab coats) .
  • Waste Management : Decompose residual Co(acac)₃ with EDTA solutions to chelate cobalt ions before disposal .

Experimental Design Challenges

Q. Why does cobalt tris(acetylacetonate) exhibit variable catalytic performance in nanoparticle synthesis?

  • Methodology :

  • Surface Ligand Analysis : Use XPS to compare ligand adsorption on nanoparticle surfaces. Inconsistent coordination (e.g., partial ligand loss) may explain variability .
  • Solvent Effects : Test polar (DMF) vs. nonpolar (toluene) solvents. Polar solvents enhance solubility but may destabilize Co(III) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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